2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene-3-carboxamide core substituted with a 4-(2,5-dioxopyrrolidin-1-yl)benzamido group. Its structure combines a bicyclic thiophene system with a pyrrolidinone-containing benzamide moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c21-18(26)17-13-3-1-2-4-14(13)28-20(17)22-19(27)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h5-8H,1-4,9-10H2,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBPTGMPZCROFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core and a dioxopyrrolidine moiety. The molecular formula is , with a molecular weight of approximately 368.44 g/mol. Its unique structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
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Anti-inflammatory Activity
- Studies have indicated that derivatives of tetrahydrobenzo[b]thiophene possess significant anti-inflammatory properties. These compounds inhibit the activation of NF-κB and MAPK signaling pathways in macrophages, leading to reduced secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .
- In vivo experiments demonstrated that these compounds can effectively reduce paw edema in rat models, showcasing their potential as anti-inflammatory agents comparable to established drugs like Indomethacin .
-
Monoclonal Antibody Production Enhancement
- A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , was found to enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. This compound increased cell-specific glucose uptake and ATP levels while suppressing cell growth .
- The findings suggest that structural modifications in the dioxopyrrolidine derivatives could lead to improved production and quality control of therapeutic monoclonal antibodies.
-
Cytotoxicity and Antitumor Activity
- Preliminary studies indicate that compounds similar to the target molecule exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds from the carbazole family showed potent activity against KB and HepG2/A2 cell lines .
- Structure-activity relationship (SAR) studies have revealed correlations between specific structural features and enhanced antitumor efficacy.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
In a study evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, it was found that treatment with these compounds significantly inhibited cytokine secretion in macrophages. The most promising candidates showed over 50% inhibition at concentrations as low as 10 μM . Further investigations into their molecular mechanisms revealed that these compounds modulate inflammatory pathways effectively.
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to a class of benzamide derivatives and incorporates thiazole rings, which are known for their biological activity. The synthesis typically involves multi-step organic reactions that include the formation of pyrrolidine and thiazole derivatives. Understanding the synthesis pathways is crucial for optimizing its production for various applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound in targeting cancer cells. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown promising results in inhibiting colorectal cancer cell lines. Molecular docking studies suggest that the compound can effectively bind to specific targets involved in cancer progression, potentially leading to the development of novel anticancer agents .
Monoclonal Antibody Production
Another significant application is in enhancing monoclonal antibody production. Research indicates that the compound can increase the yield of antibodies in recombinant Chinese hamster ovary (CHO) cell cultures. It was found to suppress cell growth while enhancing glucose uptake and ATP production during antibody synthesis. Furthermore, it can modulate the glycosylation patterns of antibodies, which is critical for their efficacy and stability .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
- AChE Inhibition :
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-...thiophene-3-carboxamide (): Exhibits 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%). Enhanced activity is attributed to H-bond interactions with Phe288 .
- Compound IIIb (): Benzylpiperazine-substituted analog with unquantified AChE activity but structural similarities to active derivatives.
- AMPA Receptor Modulation :
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 2,5-dioxopyrrolidin-1-yl group (electron-deficient) may enhance metabolic stability compared to electron-rich substituents like methoxyphenyl .
- Hydrogen Bonding : Amide linkers (e.g., in IIId and JAMI1001A) improve target engagement via H-bond interactions with enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
